molecular formula C11H17Cl2N3O B2644163 N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride CAS No. 1831993-82-8

N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride

Cat. No.: B2644163
CAS No.: 1831993-82-8
M. Wt: 278.18
InChI Key: DZNMFBIFLZCWOI-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride” is a chemical compound with the molecular formula C11H15N3O . It is used in proteomics research .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 205.26 . The compound has a solid form .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 205.26 . The compound fulfills the criteria of Lipinski’s rule of five, indicating its potential as a drug-like molecule .

Scientific Research Applications

Enzyme Inhibition and Molecular Interaction

PCSK9 mRNA Translation Inhibition

Research has discovered small molecule inhibitors of PCSK9 mRNA translation, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which show promise in modifying lipid profiles and combating cardiovascular diseases (Londregan et al., 2018).

Cannabinoid Receptor Interaction

The molecular interaction of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied for its implications in therapeutic applications, showcasing the potential for treatment of various conditions including obesity and addiction (Shim et al., 2002).

Anticancer and Anti-Angiogenic Properties

Synthesis and Anticancer Activity

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities, hinting at their potential use as anticancer agents by affecting both angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).

Neuropsychiatric Disorder Treatment

GlyT1 Inhibition for CNS Disorders

Derivatives like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent GlyT1 inhibitors, offering new avenues for treating central nervous system disorders, including schizophrenia and cognitive impairments (Yamamoto et al., 2016).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation

Research into pyridine derivatives highlights their potential antimicrobial activity, which could lead to the development of new antibacterial and antifungal agents. Such studies are crucial in the era of increasing antibiotic resistance and the need for novel therapeutic compounds (Patel et al., 2011).

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNMFBIFLZCWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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